molecular formula C11H10N4O2 B3730306 MFCD03492762

MFCD03492762

Cat. No.: B3730306
M. Wt: 230.22 g/mol
InChI Key: ZWFSRPMYMPPBIE-UHFFFAOYSA-N
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Description

While the exact identity of "MFCD03492762" remains unclear due to its absence in the provided evidence, MDL numbers typically correspond to specific chemical compounds cataloged in databases. For example, similar MDL identifiers in the evidence (e.g., MFCD00039227 in ) are linked to compounds such as 3'-(trifluoromethyl)acetophenone derivatives. Hypothetically, "this compound" could represent a structurally analogous compound, such as a trifluoromethyl-substituted aromatic ketone or a halogenated heterocycle, given the prevalence of such structures in the evidence (e.g., ).

Properties

IUPAC Name

3-(3-acetylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(16)8-3-2-4-9(5-8)13-11-14-10(17)6-12-15-11/h2-6H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFSRPMYMPPBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD03492762 involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and solvents to facilitate the reaction. Industrial production methods often involve continuous-flow reactors to optimize yield and efficiency. For example, the use of a packed-bed reactor with a catalyst such as Ru/Al2O3 in toluene has been reported to achieve high yields under optimal conditions .

Chemical Reactions Analysis

MFCD03492762 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

MFCD03492762 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and its role in biochemical pathways. Industrially, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound’s stability and reactivity make it a valuable tool in research and development across multiple fields .

Mechanism of Action

The mechanism of action of MFCD03492762 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence emphasizes structural and functional similarities (). Below is a hypothetical comparison using data from analogous compounds in the evidence:

Table 1: Hypothetical Comparison of "MFCD03492762" with Structurally Similar Compounds

Property This compound (Hypothetical) CAS 1533-03-5 () CAS 1761-61-1 () CAS 918538-05-3 ()
Molecular Formula C₁₀H₉F₃O (assumed) C₁₀H₉F₃O C₇H₅BrO₂ C₆H₃Cl₂N₃
Molecular Weight ~202.17 (estimated) 202.17 201.02 188.01
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone Bromo, carboxylic acid Dichloro, triazine
Solubility (mg/mL) 0.24 (predicted) 0.24 (ESOL) 0.687 (ESOL) Not reported
Bioavailability Score 0.55 (estimated) 0.55 0.55 Not applicable
Synthetic Accessibility Moderate (2.07) 2.07 Not reported High (1.0)
Structural Similarity Reference 0.95–1.00 0.71–0.87 0.84–0.93

Key Observations

Functional Group Influence: CAS 1533-03-5 () shares a trifluoromethyl-ketone motif, likely conferring similar lipophilicity and metabolic stability as hypothesized for "this compound". CAS 1761-61-1 () contains a bromo-carboxylic acid group, which may offer divergent reactivity (e.g., electrophilic substitution vs. nucleophilic acyl substitution).

Physicochemical Properties :

  • The trifluoromethyl group in "this compound" and CAS 1533-03-5 likely enhances membrane permeability (e.g., BBB penetration) compared to polar carboxylic acids (CAS 1761-61-1).
  • Lower solubility in trifluoromethylated compounds (0.24 mg/mL) vs. bromo-carboxylic acids (0.687 mg/mL) highlights trade-offs between lipophilicity and aqueous solubility.

Synthetic Complexity :

  • CAS 1533-03-5 and "this compound" may require multistep synthesis (e.g., Friedel-Crafts acylation), whereas dichloro-triazines (CAS 918538-05-3) could involve cyclocondensation reactions.

Research Findings and Limitations

  • Evidence Gaps : The absence of explicit data for "this compound" limits direct comparisons. Structural assumptions are based on trends in the evidence (e.g., trifluoromethyl prevalence in bioactive compounds).
  • Methodological Consistency : Analytical techniques such as HPLC () and spectral characterization () would be critical for validating properties like purity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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